molecular formula C22H21FN2O6S B2584915 N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 896312-80-4

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2584915
CAS No.: 896312-80-4
M. Wt: 460.48
InChI Key: IFKPZOQWMKPRAV-UHFFFAOYSA-N
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Description

This compound is an ethanediamide derivative featuring a 4-fluorobenzenesulfonyl group, a furan-2-yl moiety, and a 2-methoxybenzyl substituent. Its structure combines sulfonamide and amide functional groups, which are common in pharmaceuticals and agrochemicals due to their bioactivity and stability .

Properties

IUPAC Name

N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O6S/c1-30-18-6-3-2-5-15(18)13-24-21(26)22(27)25-14-20(19-7-4-12-31-19)32(28,29)17-10-8-16(23)9-11-17/h2-12,20H,13-14H2,1H3,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKPZOQWMKPRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, such as 4-fluorobenzenesulfonyl chloride and 2-furan-2-yl ethylamine. These intermediates are then reacted under controlled conditions to form the final product.

    Preparation of 4-fluorobenzenesulfonyl chloride: This can be synthesized by reacting 4-fluorobenzenesulfonic acid with thionyl chloride.

    Preparation of 2-furan-2-yl ethylamine: This involves the reaction of furfural with ammonia, followed by reduction.

    Final coupling reaction: The intermediate compounds are coupled using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), under anhydrous conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N’-[(2-methoxyphenyl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways, where the compound modulates the activity of key proteins involved in cellular signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Benzenesulfonyl Derivatives

N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N′-[(2-methoxyphenyl)methyl]ethanediamide ()
  • Structural Difference : Chlorine replaces fluorine on the benzenesulfonyl group.
  • Impact :
    • Electron Withdrawal : Chlorine (Cl) is less electronegative than fluorine (F), leading to reduced polarization of the sulfonyl group.
    • Lipophilicity : Chlorine increases molecular weight (Cl: 35.45 vs. F: 19.00) and may enhance membrane permeability.
    • Synthetic Route : Both compounds likely share similar synthesis pathways, involving sulfonylation and amidation steps .
Table 1: Halogen-Substituted Derivatives Comparison
Property Fluoro Derivative (Target) Chloro Derivative ()
Molecular Weight* ~478.5 g/mol ~493.5 g/mol
Sulfonyl Substituent 4-Fluorophenyl 4-Chlorophenyl
Key IR Bands C=O (~1660 cm⁻¹), S=O (~1250 cm⁻¹) Similar C=O/S=O bands

*Calculated based on molecular formulas.

Ethanediamide Derivatives with Varied Aromatic Groups ()

Several analogs from highlight structural diversity:

BA72388 : Contains a 4-chlorophenethyl group instead of 2-methoxybenzyl.

  • Impact : The chloro group may confer different electronic effects compared to methoxy, altering receptor interactions.

BA72532 : Features a 2-methoxyphenethyl group, mirroring the target compound’s methoxybenzyl moiety.

  • Impact : Similar solubility profiles but differing steric effects due to ethyl vs. benzyl linkages.

BD38820: Replaces ethanediamide with a benzamide group.

Table 2: Ethanediamide Analogs ()
Compound R1 Group R2 Group Molecular Weight
Target 4-Fluorobenzenesulfonyl 2-Methoxybenzyl ~478.5
BA72388 4-Chlorophenethyl 4-Phenylpiperazin-1-yl 480.9865
BA72532 4-Phenylpiperazin-1-yl 2-Methoxyphenethyl 476.5
BD38820 2,6-Difluorobenzamide 411.4444

Methoxy-Substituted Analogs ()

N-[(2-Methoxy-4-methylphenyl)methyl]-N'-[2-(5-methylpyridin-2-yl)ethyl]ethanediamide ():

  • Structural Difference : Pyridinyl replaces furan, and a methyl group is added to the methoxyphenyl ring.
  • Impact :
    • Aromatic Interactions : Pyridine’s nitrogen may engage in π-stacking or coordinate metals, unlike furan’s oxygen.
    • Solubility : The methyl group increases hydrophobicity.

Key Research Findings

Spectroscopic Differentiation

  • IR Spectroscopy : The target compound’s C=O stretch (~1660 cm⁻¹) and S=O stretch (~1250 cm⁻¹) align with sulfonamide-amide hybrids . Chloro analogs show similar bands but with slight shifts due to halogen mass differences.
  • NMR : The 2-methoxybenzyl group in the target compound produces distinct aromatic proton signals (δ 6.8–7.3 ppm), differing from chloro or pyridinyl analogs .

Biological Activity

N-[2-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.

Molecular Characteristics:

PropertyValue
Molecular FormulaC21H18F2N2O5S
Molecular Weight448.4 g/mol
IUPAC NameN-[(4-fluorophenyl)methyl]-N'-[2-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)ethyl]oxamide
CAS Number896312-02-0

The compound features a sulfonamide group, a furan ring, and fluorinated aromatic systems, which are critical for its biological activity.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Sulfonamide Intermediate: The sulfonylation of 4-fluorobenzene using sulfonyl chloride under basic conditions.
  • Coupling Reaction: Reacting the intermediate with furan-2-yl ethylamine using coupling agents like EDCI to form the sulfonamide linkage.
  • Finalization: The compound is completed by reacting the intermediate with ethanediamide under controlled conditions to ensure proper formation.

The biological activity of this compound is believed to be mediated through its interaction with various molecular targets, including enzymes and receptors. The presence of the sulfonyl and furan groups enhances binding affinity to these targets, modulating their activity.

Potential Targets

  • Enzymatic Inhibition: The compound has shown potential in inhibiting cholinesterases, which are crucial in neurotransmission pathways. In studies, compounds with similar structures exhibited comparable IC50 values to known inhibitors like tacrine .
  • Antimicrobial Activity: Preliminary research indicates that this compound may possess antimicrobial properties, making it a candidate for further drug development.

Biological Studies

Several studies have investigated the biological activities associated with this compound:

  • Cholinesterase Inhibition: Research demonstrated that derivatives of similar structures effectively inhibit acetylcholinesterase and butyrylcholinesterase, suggesting potential use in treating neurodegenerative diseases .
  • Anticancer Properties: Compounds with similar frameworks have been evaluated for anticancer activity, showing promising results against various cancer cell lines.

Case Studies

Case Study 1: Cholinesterase Inhibition
A study focused on synthesizing derivatives related to this compound found that certain analogs exhibited significant inhibition against acetylcholinesterase, comparable to established drugs in terms of potency and selectivity .

Case Study 2: Antimicrobial Testing
In another investigation, compounds structurally similar to this compound were tested against a panel of microbial strains. Results indicated notable antibacterial activity, particularly against Gram-positive bacteria, suggesting further exploration into its therapeutic potential.

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